molecular formula C17H29Cl2N3O4 B2667629 N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride CAS No. 1216622-63-7

N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride

Cat. No.: B2667629
CAS No.: 1216622-63-7
M. Wt: 410.34
InChI Key: DZXFGHVIMITBPP-UHFFFAOYSA-N
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Description

N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride is a complex organic compound that features a piperazine ring, a hydroxyethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis techniques . These methods are advantageous for producing large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted piperazines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride is unique due to its combination of a piperazine ring, hydroxyethyl group, and acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

N-[4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]phenyl]acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4.2ClH/c1-14(22)18-15-2-4-17(5-3-15)24-13-16(23)12-20-8-6-19(7-9-20)10-11-21;;/h2-5,16,21,23H,6-13H2,1H3,(H,18,22);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXFGHVIMITBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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